cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), also commonly referred to as N3 dye, is a ruthenium polypyridyl complex that finds application in scientific research as a sensitizer for Dye-Sensitized Solar Cells (DSSCs) [, ]. Its light absorbing properties and ability to efficiently inject electrons into the conduction band of a semiconductor electrode make it a valuable material for research in solar energy conversion.
The N3 dye is considered a benchmark material and has been termed the "paradigm of heterogeneous charge-transfer sensitizers for mesoporous solar cells". Its performance has been extensively studied and serves as a reference point for the development of new and improved sensitizers for DSSCs [].
Research has shown that N3 dye exhibits good stability under illumination conditions []. However, studies have also found that the photocurrent, a measure of a solar cell's ability to generate electricity, can decrease with increasing dye concentration []. This is an important factor to consider when optimizing DSSC designs using N3 dye.
Cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) is a ruthenium-based organometallic compound notable for its application in dye-sensitized solar cells. This compound features a complex coordination structure that includes two isothiocyanato ligands and two 2,2'-bipyridyl-4,4'-dicarboxylate ligands. The molecular formula for this compound is and it typically appears as a gray to dark purple powder or crystal with a melting point exceeding 300°C .
In DSSCs, N3 dye acts as a sensitizer. When light hits the N3 dye molecule, an electron is excited from the metal-to- ligand charge transfer (MLCT) state to a higher energy level. This excited electron is then injected into the conduction band of the underlying semiconductor electrode, generating electricity.
The synthesis of cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) typically involves a multi-step process:
This method allows for the formation of high-purity products suitable for further applications .
Cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) is primarily used in:
Studies on interaction mechanisms reveal that cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) can interact with various semiconductor materials and biological molecules. In dye-sensitized solar cells, it forms strong interactions with titanium dioxide surfaces, enhancing charge transfer efficiency. In biological contexts, its interactions with cellular components are being investigated to understand its therapeutic potential and mechanisms of action in photodynamic therapy.
Similar compounds include:
Cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) stands out due to its specific ligand arrangement and coordination geometry that optimize its light absorption and electron transfer capabilities compared to other compounds. Its unique structural features contribute significantly to its efficiency as a sensitizer in solar energy applications and potential therapeutic uses .
The systematic IUPAC name, cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), reflects its octahedral coordination geometry. The molecular formula is C₂₆H₁₆N₆O₈RuS₂, with a molecular weight of 705.64 g/mol.
Component | Description |
---|---|
Central metal ion | Ruthenium(II) in a low-spin d⁶ configuration |
Ligands | Two 2,2'-bipyridyl-4,4'-dicarboxylate (dcbpy) ligands |
Axial ligands | Two isothiocyanate (NCS⁻) groups in cis configuration |
Anchoring groups | Four carboxylate (-COO⁻) groups for binding to TiO₂ surfaces |
Symmetry | C₂ symmetry due to cis arrangement of NCS⁻ ligands |
The carboxylate groups facilitate chemisorption onto TiO₂, while the NCS⁻ ligands enhance light absorption via metal-to-ligand charge transfer (MLCT). The cis geometry optimizes electron injection into TiO₂ by aligning MLCT transitions with the semiconductor’s conduction band.
SMILES Notation:C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(#N)[S-].C(#N)[S-].[Ru+2]
Early syntheses involved reacting RuCl₃ with 2,2'-bipyridyl-4,4'-dicarboxylic acid, followed by ligand exchange with NH₄SCN. Later protocols improved yield and purity using tetrabutylammonium counterions to enhance solubility.
Dye | PCE (%) | λₘₐₓ (nm) | Advantages Over N3 |
---|---|---|---|
N719 | 11.2 | 535 | Higher VOC via deprotonation |
N749 | 10.4 | 610 | Near-IR absorption up to 920 nm |
Z907 | 7.8 | 525 | Hydrophobic chains for moisture resistance |
N3’s limitations—including weak absorption beyond 750 nm and sensitivity to protonation—have driven research into panchromatic sensitizers like N749 (“black dye”). However, its well-characterized behavior and reproducibility keep it relevant in fundamental studies.
Irritant